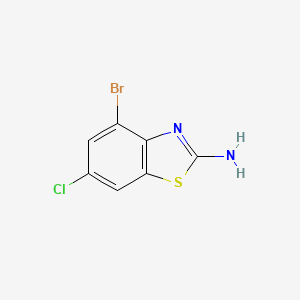

4-Bromo-6-chloro-1,3-benzothiazol-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXODMAJTODLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392438 | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38338-20-4 | |

| Record name | 4-Bromo-6-chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Bromo 6 Chloro 1,3 Benzothiazol 2 Amine

Direct Synthesis Routes to 4-Bromo-6-chloro-1,3-benzothiazol-2-amine

Direct synthesis strategies aim to construct the target molecule efficiently by forming the benzothiazole (B30560) ring and introducing the required substituents in a concerted manner or in quick succession.

Cyclocondensation Approaches for Benzothiazole Ring Formation

Cyclocondensation reactions are fundamental to the synthesis of the benzothiazole scaffold. A classical and widely employed method is the oxidative cyclization of aryl thioureas. google.com In a typical procedure, a substituted aniline (B41778) is first converted to its corresponding arylthiourea. This intermediate then undergoes an intramolecular electrophilic cyclization, often promoted by an oxidizing agent like bromine in a suitable solvent such as acetic acid or chloroform. nih.govscholarsresearchlibrary.com This process, known as the Hugershoff reaction, directly yields the 2-aminobenzothiazole (B30445) structure.

Another prominent cyclocondensation approach involves the reaction of an appropriately substituted aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of bromine. nih.govnih.gov This one-pot reaction proceeds through the in-situ formation of thiocyanogen (B1223195) ((SCN)₂), which then reacts with the aniline to form a thiocyanoaniline intermediate that subsequently cyclizes to the 2-aminobenzothiazole.

| Approach | Key Reagents | Reaction Type | Reference |

| Arylthiourea Cyclization | Substituted Phenylthiourea, Bromine, Acetic Acid | Oxidative Intramolecular Cyclization | google.comnih.gov |

| Anilide Thiocyanation | Substituted Aniline, KSCN, Bromine | Electrophilic Addition/Cyclization | nih.govnih.gov |

| Cyclohexanone Condensation | Substituted Cyclohexanone, Thiourea (B124793), Iodine, O₂ | Aerobic Oxidative Cyclization | acs.orgacs.org |

Regioselective Halogenation Techniques at Positions 4 and 6

Achieving regioselective halogenation directly onto a pre-formed benzothiazole ring at the 4- and 6-positions presents a significant synthetic challenge. The substitution pattern is governed by the electronic properties of the benzothiazole nucleus and any existing substituents. The fused benzene (B151609) ring is generally deactivated towards electrophilic substitution compared to benzene itself. The 2-amino group is a strong activating group, which would typically direct incoming electrophiles to the positions ortho and para to the nitrogen atom within the benzene ring (positions 5 and 7).

Therefore, direct and selective introduction of a bromine atom at position 4 and a chlorine atom at position 6 on a 2-aminobenzothiazole core is synthetically complex and not a commonly reported route. Modern methods for regioselective halogenation of arenes sometimes employ transition metal catalysts, such as copper, which can direct halogenation to specific C-H bonds, but their application to this specific substitution pattern on a benzothiazole is not well-documented. rsc.org It is more common to introduce the halogens at the precursor stage, such as on the starting aniline, to ensure the correct final regiochemistry.

Introduction of the 2-Amino Functionality

The 2-amino group is typically incorporated directly during the primary cyclization step that forms the benzothiazole ring. Reagents such as thiourea and its derivatives, or inorganic thiocyanates like potassium or ammonium (B1175870) thiocyanate, serve as the source for both the sulfur atom and the C-2 aminofunctionality. nih.govscholarsresearchlibrary.comacs.orgacs.org

For instance, in the Hugershoff reaction, the oxidative cyclization of a 1-aryl-2-thiourea directly yields the 2-aminobenzothiazole. google.comscholarsresearchlibrary.com Similarly, when an aniline reacts with potassium thiocyanate and bromine, the thiocyanate group is incorporated and cyclizes to form the 2-amino-substituted thiazole (B1198619) ring fused to the benzene core. nih.gov This integration of the amino group during ring formation is an efficient and atom-economical aspect of these synthetic routes.

Multistep Synthetic Pathways Utilizing Key Precursors

Multistep syntheses offer greater control over the final substitution pattern by building the molecule from carefully selected, pre-functionalized starting materials.

Reactions Involving Substituted 2-Aminothiophenols

A versatile and powerful strategy for constructing 2-substituted benzothiazoles involves the use of 2-aminothiophenols (2-ABT). mdpi.commdpi.com For the synthesis of this compound, the key intermediate would be 3-bromo-5-chloro-2-aminothiophenol. This precursor, containing the required halogen substitution pattern on the benzene ring, can be cyclized with a variety of reagents that provide the C2-N unit.

The condensation of this substituted 2-aminothiophenol (B119425) with cyanogen (B1215507) bromide (BrCN) or cyanamide (B42294) would directly lead to the formation of the target 2-aminobenzothiazole. This reaction involves the nucleophilic attack of the thiol group onto the electrophilic carbon of the C1 reagent, followed by intramolecular cyclization with the elimination of a small molecule. Numerous catalytic systems, including acid catalysts, metal catalysts, and even green methods utilizing ionic liquids or microwave irradiation, have been developed to facilitate the condensation of 2-aminothiophenols. bohrium.comekb.egmdpi.com

| C1-N Reagent Source | Resulting 2-Substituent | Typical Conditions | Reference |

| Cyanogen Bromide (BrCN) | -NH₂ | Base or acid catalysis | bohrium.com |

| Thiourea | -NH₂ | Oxidative conditions | uokerbala.edu.iq |

| Isothiocyanates (RNCS) | -NHR | Base or acid catalysis | nih.gov |

| Nitriles (RCN) | -R | Brønsted or Lewis acid catalysis | ekb.eg |

Conversion from Halogenated Anilines to Benzothiazolamine Intermediates

Perhaps the most practical and controlled multistep synthesis starts with a readily available di-halogenated aniline. A logical precursor for this compound is 4-bromo-2-chloroaniline (B1269894). This starting material dictates the final positions of the halogen substituents on the benzothiazole ring.

The synthesis proceeds via a well-established sequence:

Thiocyanation or Thiourea Formation : The 4-bromo-2-chloroaniline is reacted with potassium thiocyanate and bromine in a solvent like acetic acid. nih.gov This step introduces the thiocyanate group ortho to the amino group, which is a prerequisite for cyclization. Alternatively, the aniline can be converted to the corresponding N-(4-bromo-2-chlorophenyl)thiourea by reacting it with an acyl isothiocyanate followed by hydrolysis, or other standard methods. nih.gov

Oxidative Cyclization : The resulting intermediate (either the thiocyanoaniline or the phenylthiourea) undergoes intramolecular oxidative cyclization to form the 2-aminobenzothiazole ring. google.comnih.gov When bromine is used as the oxidizing agent, it facilitates the electrophilic attack of the sulfur onto the aromatic ring, leading to the fused heterocyclic system.

This pathway provides unambiguous control over the placement of the bromine and chlorine atoms, leveraging the availability of substituted anilines as starting materials. researchgate.net

Thiourea-Based Cyclization Strategies

A prominent and classical method for the synthesis of 2-aminobenzothiazoles involves the cyclization of aryl thioureas. This strategy is particularly valuable for introducing substituents onto the benzene ring of the benzothiazole core. The general mechanism involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine in acetic acid, to form a thiourea intermediate which then undergoes intramolecular cyclization. nih.gov

For the specific synthesis of this compound, a plausible thiourea-based approach would start from a correspondingly substituted aniline, namely 3-bromo-5-chloroaniline. The reaction of this aniline with a thiocyanate source, such as ammonium or potassium thiocyanate, would generate the N-(3-bromo-5-chlorophenyl)thiourea intermediate. Subsequent oxidative cyclization, often facilitated by an electrophilic bromine source like benzyltrimethylammonium (B79724) tribromide, would yield the target 2-aminobenzothiazole. indexcopernicus.comresearchgate.net The use of such reagents can offer milder reaction conditions compared to liquid bromine. indexcopernicus.com

The mechanism of this cyclization is believed to involve the oxidation of the thiourea sulfur, creating an electrophilic thiocarbonyl group. This is followed by an intramolecular electrophilic aromatic substitution onto the aniline ring to form the benzothiazole structure. dntb.gov.ua

Advanced Synthetic Techniques and Green Chemistry in Benzothiazolamine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is evident in the synthesis of benzothiazolamine derivatives, with a focus on catalytic methods, one-pot reactions, and microwave-assisted synthesis to improve yields, reduce reaction times, and minimize waste. bohrium.comairo.co.in

Catalytic Methods for Carbon-Sulfur and Carbon-Nitrogen Bond Formation

The formation of the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds is fundamental to the construction of the benzothiazole ring. Modern synthetic approaches have increasingly utilized transition metal catalysts to facilitate these bond formations under milder conditions and with greater efficiency.

Palladium-catalyzed reactions, for instance, have been employed for the synthesis of 2-substituted benzothiazoles through a C-H functionalization and intramolecular C-S bond formation process. acs.orgmdpi.com Similarly, copper-catalyzed methods have proven effective for the synthesis of benzothiazoles from N-benzyl-2-iodoanilines and potassium sulfide, involving a double C-S bond formation. organic-chemistry.org Ruthenium(II) catalysts have also been utilized for the regioselective amidation of 2-aryl benzothiazoles, demonstrating the versatility of metal catalysis in modifying the benzothiazole core. acs.org

While direct catalytic methods for the synthesis of this compound are not extensively detailed in the provided search results, the principles of these catalytic C-S and C-N bond formations are applicable. For instance, a potential route could involve the intramolecular cyclization of an ortho-halothiourea derivative, a reaction that can be catalyzed by both copper(I) and palladium(II) transition metals. mdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby enhancing efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of heterocyclic compounds, including those containing the benzothiazole scaffold. nih.gov

For example, a four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, acetylenedicarboxylate, and a cyclic secondary amine has been reported to yield functionalized 2-pyrrolidinones containing a benzothiazole unit. nih.gov While this example illustrates the derivatization of a pre-formed 2-aminobenzothiazole, the principles of MCRs could be adapted to the synthesis of the core structure itself. A hypothetical one-pot synthesis of this compound could involve the reaction of 3-bromo-5-chloroaniline, a thiocyanate source, and an oxidizing agent in a single reaction vessel.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, improve yields, and often enable reactions to proceed under solvent-free or more environmentally benign conditions. rsc.orgnih.govijpsjournal.combeilstein-journals.org The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including benzothiazoles. rsc.orgnih.gov

Microwave heating can be particularly effective in accelerating cyclization reactions. For instance, the synthesis of imidazolidines derived from 2-aminobenzothiazole has been achieved using microwave irradiation. researchgate.netasianpubs.org Furthermore, a copper-catalyzed, microwave-assisted synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines has been developed, offering a rapid and environmentally friendly protocol that avoids the use of ligands and bases. researchgate.net This approach could potentially be adapted for the synthesis of this compound.

The table below summarizes the key features of these advanced synthetic techniques.

| Technique | Key Advantages | Potential Application for this compound Synthesis |

| Catalytic Methods | Milder reaction conditions, higher efficiency and selectivity, broader functional group tolerance. acs.orgorganic-chemistry.org | Intramolecular cyclization of a suitably substituted ortho-halothiourea using a copper or palladium catalyst. mdpi.com |

| One-Pot Multicomponent Reactions | Increased efficiency, atom economy, reduced waste, and simplified procedures. researchgate.netnih.gov | A single-step reaction of 3-bromo-5-chloroaniline, a thiocyanate salt, and an oxidizing agent. |

| Microwave-Assisted Organic Synthesis | Rapid reaction times, higher yields, and potential for solvent-free conditions. rsc.orgbeilstein-journals.org | Acceleration of the thiourea-based cyclization reaction, potentially under greener conditions. researchgate.net |

Methodologies for Isolation and Purification of this compound and its Precursors

The isolation and purification of the final product and its precursors are critical steps in any synthetic process to ensure the desired compound is obtained with high purity. Common techniques employed for the purification of benzothiazole derivatives include recrystallization, column chromatography, and preparative thin-layer chromatography.

For a solid compound like this compound, recrystallization from a suitable solvent or solvent mixture is a primary method of purification. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For benzothiazole derivatives, silica (B1680970) gel is a commonly used stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is often employed as the mobile phase. The polarity of the eluent is adjusted to achieve optimal separation.

The progress of the purification can be monitored by thin-layer chromatography (TLC). Once the pure fractions are collected, the solvent is removed under reduced pressure to yield the purified compound. The purity of the final product is then typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.gov

The purification of precursors, such as the N-(3-bromo-5-chlorophenyl)thiourea intermediate, would follow similar principles. Given that these precursors are also likely to be solid compounds, recrystallization and column chromatography would be the methods of choice for their purification.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 6 Chloro 1,3 Benzothiazol 2 Amine

Reactivity of the 2-Amino Group

The exocyclic amino group at the C2 position is a primary site of reactivity in 4-Bromo-6-chloro-1,3-benzothiazol-2-amine. Its nucleophilic character allows for a variety of functionalizations, including acylation and reactions with other electrophiles, which are fundamental for the synthesis of diverse derivatives. arabjchem.orgresearchgate.net

The 2-amino group readily acts as a nucleophile in nucleophilic acyl substitution reactions with various acylating agents, such as acid chlorides and acid anhydrides, to form stable amide derivatives. nih.govnih.gov This reaction proceeds via the addition-elimination mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the corresponding N-(4-bromo-6-chloro-1,3-benzothiazol-2-yl)amide. nih.govnih.gov

This transformation is a common strategy for synthesizing libraries of biologically active compounds. For instance, acylation of substituted 2-aminobenzothiazoles with chloroacetyl chloride is a key step in producing precursors for further derivatization. stackexchange.comquora.com Similarly, reactions with more complex acylating agents, like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride, have been employed to create potent insecticidal agents. libretexts.org The synthesis of various benzamides from 2-aminobenzothiazole (B30445) precursors further highlights the utility of this reaction. nih.gov

| Acylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Dry benzene (B151609), TEA, reflux | N-(Benzothiazol-2-yl)-2-chloroacetamide | stackexchange.comquora.com |

| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | Not specified | N-(Benzothiazol-2-yl)pyrazole-5-carboxamide | libretexts.org |

| Substituted Benzoyl Chlorides | Not specified | N-(Benzothiazol-2-yl)benzamides | nih.gov |

| Acetic Anhydride | Pyridine | N-(6-nitrobenzothiazol-2-yl)acetamide | libretexts.org |

Beyond acylation, the 2-amino group reacts with a range of other electrophiles. A prominent example is the condensation reaction with aldehydes and ketones to form azomethines, commonly known as Schiff bases. stackexchange.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. uomustansiriyah.edu.iq Schiff bases derived from 2-aminobenzothiazoles are important intermediates and have been investigated for their diverse biological activities. stackexchange.comquora.com

Furthermore, the nitrogen center can undergo N-alkylation. While direct alkylation can sometimes be challenging, N-alkylated 2-aminobenzothiazoles can be synthesized via reductive amination, which involves the initial formation of a Schiff base followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄). nih.gov

| Electrophile Type | Reagent Example | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Substituted Benzaldehydes | Ethanol, glacial acetic acid, reflux | Schiff Base (Azomethine) | quora.comuomustansiriyah.edu.iq |

| Ketone | Substituted Acetophenones | Condensing agent | Schiff Base (Azomethine) | |

| Aldehyde (for Reductive Amination) | Various Aldehydes | 1. MeOH, Na₂SO₄; 2. NaBH₄ | N-alkyl-2-aminobenzothiazole | nih.gov |

Aromatic Reactivity of the Benzothiazole (B30560) Core

The benzene portion of the this compound scaffold is susceptible to both electrophilic and nucleophilic substitution, although the reaction pathways are heavily influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) typically involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. Substitution at a position already occupied by a halogen (ipso-substitution) is uncommon under standard EAS conditions. Instead, the regioselectivity of EAS on the this compound ring is dictated by the combined electronic effects of the amino group, the halogens, and the fused thiazole (B1198619) ring.

The 2-amino group is a powerful activating group and is ortho-, para-directing. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, although they direct incoming electrophiles to ortho and para positions. In this specific molecule, the unsubstituted C5 and C7 positions are the most likely sites for electrophilic attack. The activating amino group strongly directs incoming electrophiles to the C7 position (ortho). Therefore, electrophilic reactions such as nitration, sulfonation, or further halogenation are predicted to occur preferentially at the C7 position, and possibly at the C5 position, rather than displacing the existing halogens.

Aryl halides are typically unreactive toward nucleophiles, but substitution can occur if the aromatic ring is activated by potent electron-withdrawing groups. In the case of this compound, the fused thiazole ring system acts as an electron-withdrawing group, activating the benzene ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide or chloride ions by strong nucleophiles.

The relative reactivity of the two halogen atoms is a key consideration. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The reaction rate is often influenced more by the ability of the halogen to stabilize this intermediate through inductive effects rather than by its ability to act as a leaving group (i.e., C-X bond strength). Based on electronegativity, chlorine is better at inductive stabilization than bromine, which would suggest the C6-Cl is more reactive. nih.gov However, the C-Br bond is significantly weaker and more polarizable than the C-Cl bond. In many cases of SNAr, aryl bromides are found to be more reactive than or have comparable reactivity to aryl chlorides. uomustansiriyah.edu.iq For this compound, it is anticipated that the bromine at the C4 position is the more reactive site for nucleophilic displacement due to a combination of electronic factors and the superior leaving group ability related to the weaker C-Br bond.

Tautomerism and Isomerization Pathways

Like many 2-amino-substituted nitrogen heterocycles, this compound can exist in two tautomeric forms: the amino form and the imino form. This involves the migration of a proton between the exocyclic nitrogen (N-exo) and the endocyclic nitrogen (N-endo) of the thiazole ring.

Amino Tautomer : This form features an exocyclic amino (-NH₂) group and an endocyclic C=N double bond within the thiazole ring. This is generally the more stable and predominant form for 2-aminobenzothiazole and its derivatives in various solvents and in the solid state. libretexts.org

Imino Tautomer : This form has an exocyclic imino (=NH) group and an endocyclic C-N single bond, with the proton residing on the ring nitrogen, forming an N-H bond.

Theoretical and experimental studies, including X-ray crystallography, have confirmed that the tautomeric equilibrium strongly favors the amino form. The stability of the amino tautomer is attributed to the preservation of the aromaticity of the benzothiazole ring system. The imino form disrupts this aromaticity to some extent. The nature of the substituents on the benzothiazole ring can influence the position of this equilibrium, but the amino form remains the major contributor for most derivatives.

Influence of Halogen Substituents on Electronic Properties and Reactivity

The specific placement of these substituents on this compound modulates the electron density distribution across the bicyclic system. The electron-withdrawing nature of the halogens decreases the electron density on the benzene portion of the molecule. This reduction in electron density also influences the heterocyclic thiazole ring and the exocyclic 2-amino group through electronic delocalization. Consequently, the basicity and nucleophilicity of the nitrogen atoms in the molecule are expected to be lower compared to the unsubstituted 2-aminobenzothiazole. This deactivating effect is a critical factor in predicting the molecule's behavior in various chemical transformations.

Studies on substituted benzothiazoles have shown that the incorporation of electron-withdrawing groups, such as halogens or nitro groups, significantly lowers the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower HOMO energy indicates higher ionization potential, making the molecule less susceptible to oxidation. Concurrently, a lower LUMO energy suggests a higher electron affinity, making the molecule more amenable to reduction. The energy gap (Egap) between the HOMO and LUMO is a key determinant of the molecule's electronic and optical properties. nih.gov The introduction of halogen substituents generally leads to a modification of this energy gap, which can tune the molecule for specific applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The reactivity of the benzothiazole core is directly impacted by these electronic modifications. In electrophilic aromatic substitution reactions, the bromo and chloro substituents direct incoming electrophiles to the ortho and para positions. In this compound, the remaining unsubstituted positions on the benzene ring are C5 and C7. The directing influence of the existing substituents would dictate the regioselectivity of further functionalization, such as nitration or additional halogenation. Research on the direct iodination of electron-deficient benzothiazoles demonstrates that substitution patterns can sometimes be unexpected, but are governed by the electronic nature of the existing groups. acs.org

Furthermore, the electron-deficient character of the benzene ring can influence the reactivity of the 2-amino group. The reduced electron density on the ring system may decrease the nucleophilicity of the exocyclic amine, potentially affecting the conditions required for reactions such as acylation or alkylation at this position. nih.gov For instance, the reaction of 2-aminobenzothiazoles containing electron-withdrawing groups with certain alkylating agents may proceed only with mono-alkylation, whereas analogues with electron-donating groups might yield dialkylated products under similar conditions. nih.gov This modulation of reactivity is crucial for the design of synthetic pathways to create more complex derivatives.

Structure Activity Relationship Sar Investigations of 4 Bromo 6 Chloro 1,3 Benzothiazol 2 Amine Derivatives

Systematic Modification of the 2-Amino Functionality

The 2-amino group on the benzothiazole (B30560) ring is a highly reactive and versatile functional group, often serving as a primary point for chemical modification to generate diverse libraries of compounds with varied biological activities. researchgate.netnih.gov

Acylation and sulfonylation of the 2-amino group are common strategies to modulate the physicochemical properties of benzothiazole derivatives, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The introduction of an acetamide (B32628) linkage, as seen in N-acyl derivatives, can influence the molecule's conformation and its ability to form hydrogen bonds. For instance, in the crystal structure of a related compound, N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate, the dihedral angle between the benzothiazole system and the attached phenyl ring is significant, indicating a non-planar conformation that can be crucial for biological activity. nih.gov

N-Sulfonyl derivatives, such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, introduce a sulfonamide group, a well-known pharmacophore. mdpi.com Structural studies of these compounds reveal that they exist as amino tautomers and form specific intermolecular hydrogen bonds, such as N–H···N(thiazolyl) and N–H···O(sulfonate) interactions. mdpi.com These interactions are critical in stabilizing the crystal structure and are indicative of the types of interactions these molecules can form with protein targets. mdpi.com Research indicates that compounds with electron-withdrawing substituents, including halogens, on the phenyl sulfonamido moiety often exhibit better activity. chemistryjournal.net

| Modification Type | Example Linkage | Key Structural Features | Potential Impact on Activity |

|---|---|---|---|

| N-Acylation | -NH-C(O)-R | Introduces a carbonyl group, potential for H-bond accepting. Can induce non-planar conformations. nih.gov | Alters solubility and membrane permeability; modifies interaction with target active sites. |

| N-Sulfonylation | -NH-S(O)₂-R | Introduces a sulfonamide group, a strong H-bond donor/acceptor. mdpi.com | Enhances binding affinity through strong hydrogen bonds; mimics transition states of enzymes. |

The 2-amino group serves as an effective synthetic handle for constructing more complex, fused, or linked heterocyclic systems. This strategy aims to combine the pharmacophoric features of the benzothiazole core with those of other biologically active heterocycles.

For example, 2-aminobenzothiazoles can be used as precursors to synthesize 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines. researchgate.net These hybrid molecules, which incorporate a second thiazole (B1198619) ring, have been evaluated for various biological activities. Further derivatization into Schiff bases by reacting the new amino group with aromatic aldehydes can lead to compounds with enhanced antimicrobial and anthelmintic properties. researchgate.net Similarly, the reaction of 2-hydrazinobenzothiazole (B1674376) with other reagents has been shown to produce benzothiazole hydrazones, where the N,S-containing aromatic ring system is believed to be crucial for antimalarial activity. nih.gov This highlights how the 2-amino functionality is a gateway to novel chemical entities with potentially improved or entirely new activity profiles.

| Starting Moiety | Incorporated Heterocycle | Resulting System | Observed Biological Activity |

|---|---|---|---|

| 2-Aminobenzothiazole (B30445) | Thiazole | Benzothiazolyl-aminothiazole | Antibacterial, Antifungal, Anthelmintic. researchgate.net |

| 2-Hydrazinobenzothiazole | (Various) | Benzothiazole Hydrazones | Antimalarial. nih.gov |

| 2-Aminobenzothiazole | Imidazoline | Imidazo2,1-bbenzothiazole | Antidepressant potential. nih.gov |

Positional and Substituent Effects on the Benzene (B151609) Ring of the Benzothiazole Core

The nature and position of substituents on the benzene portion of the benzothiazole ring are critical determinants of biological activity.

SAR studies on related benzothiazoles have consistently shown that the presence of a strong electronegative atom, such as chlorine or bromine, enhances the lipophilicity of the compounds. ijper.org This increased lipophilicity can improve membrane permeability and, consequently, bioavailability. The position of the halogen is also crucial; for example, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity, suggesting that electron-withdrawing substituents at this position are favorable for certain activities. nih.gov The combination of a bromine atom at position 4 and a chlorine atom at position 6 creates a distinct electronic and steric profile that can lead to specific and potent ligand-target interactions.

Drawing parallels from related benzothiazole structures provides insight into how other substituents might affect activity.

Trifluoromethoxy (-OCF₃) Group: The well-known drug Riluzole is 6-trifluoromethoxy-benzothiazole-2-amine. mdpi.com The -OCF₃ group is highly lipophilic and electron-withdrawing. Its presence at the 6-position is critical for Riluzole's neuroprotective and anticonvulsant activities, demonstrating the profound impact of this substituent on the pharmacological profile. mdpi.com

Alkyl Groups: The introduction of alkyl groups, such as methyl (-CH₃), can increase lipophilicity and provide steric bulk. Depending on the target, this can either enhance binding through favorable van der Waals interactions or reduce activity due to steric hindrance. mdpi.com

Aryl Groups: Attaching aryl groups to the benzothiazole core can lead to extended π-systems, facilitating π-π stacking interactions with aromatic amino acid residues in a target protein. The substitution pattern on the appended aryl ring itself offers another level for SAR exploration.

| Substituent | Position (Example) | Electronic Effect | Steric/Physicochemical Effect | Impact on Biological Profile (Example) |

|---|---|---|---|---|

| -Br / -Cl | 4 and 6 | Electron-withdrawing | Increases lipophilicity; potential for halogen bonding. ijper.org | Often enhances cytotoxic and antimicrobial activities. ijper.org |

| -OCF₃ | 6 | Strongly electron-withdrawing | Highly lipophilic. mdpi.com | Associated with anticonvulsant and neuroprotective activity (Riluzole). mdpi.com |

| -CH₃ | (General) | Electron-donating | Increases lipophilicity and steric bulk. mdpi.com | Variable; can enhance binding or cause steric clash. |

| -NO₂ | 6 | Strongly electron-withdrawing | Polar | Can increase antiproliferative activity. nih.gov |

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional structure and conformational flexibility of a molecule are paramount for its interaction with a specific biological target. For benzothiazole derivatives, the key conformational variable is often the dihedral angle between the plane of the benzothiazole ring and any substituent attached at the 2-position. mdpi.com

Computational studies using density functional theory (DFT) on benzothiazole derivatives have shown that rotation around the bond connecting the benzothiazole core to a substituted phenyl ring can lead to different conformers with varying energy levels. mdpi.com Typically, planar or near-planar conformations (dihedral angles of 0° or 180°) are found to be the most energetically stable. mdpi.com This preferred conformation is critical as it dictates the spatial arrangement of atoms presented to a receptor's binding site. A molecule that can readily adopt the low-energy conformation required for binding will likely exhibit higher potency.

Stereochemistry can also play a vital role, especially when chiral centers are introduced during derivatization. For example, in the synthesis of cis-β-lactams attached to a benzothiazole moiety, the specific stereochemistry of the lactam ring was essential for its antimicrobial and antimalarial activity. nih.gov This underscores that even for a planar core like benzothiazole, the introduction of three-dimensional complexity through chiral substituents can lead to stereospecific interactions with biological targets, a cornerstone of modern drug design.

Hypotheses on the Role of Halogens in Receptor Binding and Selectivity

The presence and specific positioning of halogen atoms on the benzothiazole scaffold are fundamental to the biological activity of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine and its derivatives. Structure-activity relationship (SAR) studies have led to several hypotheses regarding how the bromo and chloro substituents at the C4 and C6 positions, respectively, influence receptor binding and selectivity. These hypotheses center on the unique electronic, steric, and physicochemical properties conferred by the halogens.

One primary hypothesis is that the halogens enhance binding affinity through a combination of electronic and steric effects. The bromine and chlorine atoms are strongly electron-withdrawing, which alters the electron distribution across the entire benzothiazole ring system. This modification of the molecule's electrostatic potential can be crucial for its recognition by and interaction with specific amino acid residues within a biological target's binding pocket. It is proposed that this electronic modulation enhances the compound's ability to participate in key interactions, such as dipole-dipole or hydrophobic interactions, that stabilize the ligand-receptor complex. benthamdirect.com

Another significant hypothesis involves the role of halogens in forming specific, directional interactions known as halogen bonds. A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein backbone. The presence of both bromine and chlorine on the ring may allow for these specific interactions, contributing to both the affinity and selectivity of the molecule for its target. The distinct size and polarizability of bromine versus chlorine could allow for differential interactions within the binding site, potentially optimizing the compound's fit and inhibitory activity.

Furthermore, the steric bulk and lipophilicity of the halogen atoms are thought to play a crucial role. The substituents at the C4 and C6 positions can influence the molecule's preferred conformation and its ability to fit into a constrained receptor pocket. The increased lipophilicity provided by the halogens can enhance the compound's ability to cross cellular membranes and to engage with hydrophobic pockets within the target protein. SAR studies on related heterocyclic compounds have frequently shown that the substitution of electron-withdrawing halogens at key positions enhances biological activities, such as antimicrobial efficacy. nih.gov This is often attributed to the favorable hydrophobic interactions these halogens can form within the active site of an enzyme. benthamdirect.com

Finally, the combination of a bromine atom at the C4 position and a chlorine atom at the C6 position may be critical for achieving selectivity for a particular biological target over others. The specific pattern of halogenation creates a unique molecular recognition surface. Different receptors have distinct topographies and electrostatic environments; the precise arrangement of the bromo and chloro groups on the this compound backbone may present an optimal complementary surface for its intended target, while fitting poorly into the binding sites of off-target proteins. This "lock-and-key" mechanism, dictated by the specific halogenation pattern, is a central hypothesis for the compound's selectivity.

The table below summarizes findings from various studies on substituted benzothiazole and related heterocyclic derivatives, illustrating the general influence of substituent properties on biological activity, which supports the hypotheses regarding the role of halogens.

| Substituent Type | Position on Aromatic Ring | General Effect on Biological Activity | Hypothesized Interaction |

| Electron-Withdrawing (e.g., -Cl, -Br, -NO₂) | Para | Often enhances antifungal and antibacterial activity. benthamdirect.comnih.gov | Increases positive electrostatic potential, facilitates hydrophobic interactions, potential for halogen bonding. |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Para | Can increase antibacterial activity in some series, but may be less effective for antifungal activity compared to halogens. | Alters electron density to favor different types of binding interactions, potentially hydrogen bonding. |

| Bulky Groups | Varies | Can either increase or decrease activity depending on the size and shape of the receptor's binding pocket. | Steric hindrance or improved van der Waals contacts. |

Computational Chemistry and Molecular Modeling of 4 Bromo 6 Chloro 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on related aromatic compounds, such as halogenated anilines, often employ DFT with functionals like B3LYP and a basis set like 6-311++G(d,p) to optimize the molecular geometry and analyze molecular orbitals. acs.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its stability and reactivity. researchgate.net

Table 1: Hypothetical Reactivity Descriptors for 4-Bromo-6-chloro-1,3-benzothiazol-2-amine Calculated from Frontier Orbital Energies. Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Formula | Description | Hypothetical Value |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.7 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | 1.8 eV |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution | 2.35 eV |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity | 0.21 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself | 4.15 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons | 3.67 eV |

Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. researchgate.netbenthamdirect.com

Computational methods are also employed to predict spectroscopic data, which is invaluable for compound characterization. DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By comparing the computed spectra with experimental data, the molecular structure can be confirmed, and vibrational modes can be assigned to specific functional groups. researchgate.net For instance, the characteristic vibrational frequencies for N-H stretching, C=N stretching of the thiazole (B1198619) ring, and C-Br/C-Cl stretching can be predicted. Discrepancies between calculated and experimental frequencies, which arise from the harmonic approximation in calculations, are often corrected using a scaling factor. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound. Note: These are representative values and would be determined by specific DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| -NH2 | Symmetric/Asymmetric Stretching | 3400 - 3500 |

| -NH2 | Scissoring | 1600 - 1650 |

| Benzothiazole (B30560) Ring | C=N Stretching | 1550 - 1600 |

| Benzothiazole Ring | C-S Stretching | 650 - 750 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Cl | Stretching | 700 - 800 |

| C-Br | Stretching | 500 - 600 |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of potential therapeutic activity and for structure-based drug design.

Studies on various 2-aminobenzothiazole (B30445) derivatives have shown their potential to interact with a range of biological targets. Docking simulations help to elucidate the specific interactions that stabilize the ligand-protein complex. For instance, related benzothiazole compounds have been docked into the active sites of enzymes like Enoyl-acyl-carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis, and DNA gyrase, an essential bacterial enzyme. benthamdirect.comresearchgate.netcore.ac.uk

In a typical docking study, the 2-aminobenzothiazole scaffold can form critical hydrogen bonds through its exocyclic amine and the endocyclic nitrogen atom with amino acid residues in the enzyme's active site. nih.gov For example, in studies involving DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), another crucial enzyme for mycobacterial cell wall synthesis, the nitrogen atoms of the benzothiazole core are often key interaction points. Furthermore, the benzene (B151609) ring portion of the molecule frequently engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine. nih.gov The bromine and chlorine atoms on the 4- and 6-positions of the specific compound would be predicted to form halogen bonds or other hydrophobic interactions, potentially enhancing binding affinity and specificity.

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. These scores, often expressed in terms of energy (e.g., kcal/mol), provide a relative ranking of different compounds. A lower (more negative) score generally indicates a more favorable binding interaction. For example, in a virtual screening of 2-aminobenzothiazole derivatives against the GABAA receptor, docking scores were used to prioritize compounds with potential anticonvulsant activity. jddtonline.info One study identified a derivative with a MolDock score of -118.98, which was significantly better than the reference compound (-76.16). jddtonline.info

The binding energy is composed of various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. Analysis of these components can reveal the key drivers of binding.

Table 3: Representative Docking Scores of Analogous 2-Aminobenzothiazole Derivatives Against Various Enzyme Targets. Note: Data is compiled from studies on different derivatives to illustrate typical scoring ranges.

| Compound Class | Target Enzyme | Docking Score (units) | Key Interacting Residues (Example) | Reference |

| 2-Aminobenzothiazole Derivatives | PI3Kγ | - | LYS802, VAL851 | nih.govacs.org |

| Benzothiazole-Thiazole Hybrids | p56lck | - | GLU317, MET319 | biointerfaceresearch.com |

| Benzothiazole-Imidazolone Hybrids | E. coli DNA Gyrase B | - | ARG76 | benthamdirect.com |

| Substituted 2-Aminobenzothiazoles | GABAA Receptor | -118.98 (MolDock Score) | - | jddtonline.info |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.

By aligning a set of active molecules, a common-feature pharmacophore model can be generated. This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to identify 2-aminobenzothiazole derivatives as potent inhibitors for various targets. nih.gov For instance, a virtual screening campaign led to the discovery of new 2-aminobenzothiazole-based inhibitors of mPGES-1, an enzyme involved in inflammation. nih.gov

This strategy is particularly valuable for target identification when the precise biological target of a compound is unknown. A molecule like this compound could be screened against a library of pharmacophore models representing various enzyme active sites or receptor binding pockets to generate hypotheses about its potential mechanisms of action. This process narrows down the possibilities for subsequent experimental validation, making the drug discovery process more efficient. jddtonline.info

Lack of Specific Research Data on Molecular Dynamics Simulations for this compound

A thorough review of available scientific literature reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations of this compound. Consequently, detailed research findings, including data tables on conformational sampling and stability for this particular compound, are not available in the public domain.

While computational chemistry is a powerful tool for investigating molecular structures and dynamics, research in this area is often targeted toward compounds with specific known biological activities or applications that warrant in-depth computational analysis. mdpi.combiointerfaceresearch.com Studies on other benzothiazole derivatives have utilized computational methods to explore their conformational landscapes, thermodynamic properties, and potential as therapeutic agents. mdpi.comnih.govacs.org These studies often involve techniques like Density Functional Theory (DFT) for geometry optimization and the analysis of electronic properties. mdpi.comnih.gov

For instance, computational studies on some 2-aminobenzothiazole derivatives have involved conformational analysis by varying dihedral angles to identify stable conformers, which is a foundational step before running more complex molecular dynamics simulations. mdpi.com Similarly, MD simulations have been employed for other classes of benzothiazole hybrids to understand their binding affinity and the stability of their complexes with biological targets like proteins. biointerfaceresearch.comnih.gov

However, the specific application of molecular dynamics simulations to explore the conformational sampling and stability of this compound has not been documented in the reviewed literature. Such a study would provide valuable insights into the molecule's flexibility, the accessible conformations in different environments, and the energetic landscape of its rotational degrees of freedom. This information is crucial for understanding its interaction with biological macromolecules and for the rational design of new derivatives.

Given the absence of specific research data, it is not possible to provide detailed findings or data tables for the "Molecular Dynamics Simulations for Conformational Sampling and Stability" of this compound as requested. Further experimental and computational research is required to elucidate these specific molecular properties.

Advanced Characterization Techniques for 4 Bromo 6 Chloro 1,3 Benzothiazol 2 Amine and Its Analogues

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement. Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For benzothiazole (B30560) derivatives, techniques like Electrospray Ionization (ESI) are commonly used.

For instance, the analysis of a related compound, 2-[2-(4-Bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole, by HRMS (ESI) showed a found mass of 361.9802 for the sodium adduct [M+Na]⁺, which is in close agreement with the calculated mass of 361.9795. mdpi.com Similarly, 2-Amino-7-chlorobenzothiazole was analyzed by HRMS, yielding a measured mass of 184.9933, consistent with its calculated mass of 184.9940 for the C₇H₆ClN₂S⁺ ion. nih.gov This level of precision is crucial for verifying the identity of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine.

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| This compound | C₇H₄BrClN₂S | [M+H]⁺ | 261.9045 | Not Available | Theoretical |

| 2-Amino-7-chlorobenzothiazole | C₇H₅ClN₂S | [M+H]⁺ | 184.9940 | 184.9933 | nih.gov |

| 2-[2-(4-Bromobenzenesulfonyl)hydrazinyl]-1,3-benzothiazole | C₁₃H₁₀BrN₃O₂S₂ | [M+Na]⁺ | 361.9795 | 361.9802 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For 2-aminobenzothiazole (B30445) analogues, characteristic signals are observed. In the ¹H NMR spectrum, the amine (-NH₂) protons typically appear as a broad singlet. researchgate.net Aromatic protons on the benzothiazole ring system appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their substitution pattern. researchgate.netnih.gov

In the ¹³C NMR spectrum of benzothiazole derivatives, the carbon atom at the C2 position (bonded to the amino group) is highly deshielded and appears significantly downfield, often in the range of δ 159-167 ppm. nih.govarabjchem.org Other aromatic carbons resonate between δ 114 and 152 ppm. nih.govarabjchem.org

| Technique | Nucleus | Typical Chemical Shift (δ ppm) | Assignment | Reference |

| ¹H NMR | ¹H | 4.2 - 5.8 | Amine protons (-NH₂) | researchgate.net |

| ¹H NMR | ¹H | 6.8 - 8.3 | Aromatic protons (Ar-H) | researchgate.netnih.gov |

| ¹³C NMR | ¹³C | 159 - 167 | C2 of benzothiazole ring | nih.govarabjchem.org |

| ¹³C NMR | ¹³C | 114 - 152 | Other aromatic carbons | nih.govarabjchem.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a 2-aminobenzothiazole derivative displays several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are prominent, typically appearing as two bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. researchgate.netresearchgate.net The spectrum also features a strong band for the C=N stretching of the thiazole (B1198619) ring, usually between 1550 and 1650 cm⁻¹. researchgate.net The C-S stretching vibration is found at lower wavenumbers, often in the 600-800 cm⁻¹ range. For halogenated analogues like this compound, characteristic C-Cl and C-Br stretching bands would be expected in the fingerprint region below 800 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | researchgate.net |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | researchgate.netresearchgate.net |

| C=N Stretch | Thiazole Ring | 1550 - 1650 | researchgate.net |

| C-N Stretch | Aromatic Amine | 1440 - 1450 | researchgate.net |

| C-S Stretch | Thiazole Ring | 600 - 800 | researchgate.net |

| C-Cl Stretch | Aryl Halide | 700 - 800 | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to support its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's elemental composition. mdpi.com

For this compound (C₇H₄BrClN₂S), the theoretical elemental composition can be calculated to serve as a benchmark for experimental results.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 31.89 |

| Hydrogen | H | 1.53 |

| Nitrogen | N | 10.63 |

| Bromine | Br | 30.32 |

| Chlorine | Cl | 13.45 |

| Sulfur | S | 12.16 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure of the closely related analogue, 6-bromo-1,3-benzothiazol-2-amine, has been reported. nih.govresearchgate.net The analysis revealed that the benzothiazole ring system is nearly planar. In the crystal, molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains. nih.govresearchgate.net These chains are further connected through N—H···Br hydrogen bonds and weak aromatic π–π stacking interactions, creating a complex three-dimensional network. nih.govresearchgate.net Such detailed structural insights are invaluable for understanding structure-property relationships.

| Parameter | 6-bromo-1,3-benzothiazol-2-amine | Reference |

| Formula | C₇H₅BrN₂S | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| Unit Cell Dimensions | a = 8.6268 Å, b = 22.487 Å, c = 4.0585 Å | nih.govresearchgate.net |

| Key Interactions | N—H···N and N—H···Br hydrogen bonds; π–π stacking | nih.govresearchgate.net |

Applications and Future Directions in Medicinal Chemistry and Chemical Biology Research

4-Bromo-6-chloro-1,3-benzothiazol-2-amine as a Lead Compound for Derivatization in Drug Discovery Research

This compound serves as a valuable lead compound in drug discovery due to its inherent biological activities and amenable structure for chemical modification. The benzothiazole (B30560) nucleus is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of bromine and chlorine atoms at the 4 and 6 positions, respectively, offers unique electronic and steric properties that can enhance binding affinity to biological targets.

Derivatization of this lead compound can be systematically explored to optimize its therapeutic potential. Key positions for modification include the 2-amino group and the aromatic ring. For instance, acylation or alkylation of the 2-amino group can introduce diverse functionalities, leading to the synthesis of libraries of novel compounds. nih.gov Furthermore, the bromine and chlorine substituents can be subjected to various cross-coupling reactions to introduce different aryl or alkyl groups, thereby modulating the compound's physicochemical properties and biological activity.

The following table outlines potential derivatization strategies for this compound:

| Position of Derivatization | Reaction Type | Potential Functional Groups to Introduce | Anticipated Impact on Properties |

|---|---|---|---|

| 2-Amino Group | Acylation, Alkylation, Sulfonylation | Amides, substituted amines, sulfonamides | Modulation of hydrogen bonding capacity, lipophilicity, and target interaction |

| 4-Bromo Position | Suzuki, Stille, Sonogashira coupling | Aryl, heteroaryl, alkyl, alkynyl groups | Alteration of steric bulk, electronic properties, and exploration of new binding pockets |

| 6-Chloro Position | Nucleophilic aromatic substitution | Alkoxy, amino, or other nucleophilic groups | Fine-tuning of electronic effects and solubility |

Studies on related 2-aminobenzothiazole (B30445) derivatives have demonstrated that such modifications can significantly impact their biological profiles, leading to the identification of potent and selective inhibitors of various enzymes and receptors. nih.gov

Investigation of Benzothiazolamine Scaffolds for Novel Biological Target Engagement

The benzothiazolamine scaffold, as exemplified by this compound, is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. nih.govresearchgate.net The investigation of this scaffold is crucial for identifying novel biological targets and developing first-in-class therapeutics.

Researchers are actively exploring the potential of benzothiazolamine derivatives to engage with a variety of biological targets implicated in different diseases. High-throughput screening of compound libraries containing the benzothiazolamine scaffold against diverse target classes can uncover novel bioactivities. Subsequent target identification and validation studies are then essential to elucidate the mechanism of action.

Rational Design of Ligands Based on this compound

The well-defined structure of this compound makes it an ideal starting point for the rational design of potent and selective ligands. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.govnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design process. These techniques can predict the binding modes of this compound derivatives within the active site of a target protein, helping to guide the design of new analogs with enhanced affinity and specificity.

A hypothetical SAR study on a series of this compound derivatives might yield data as presented in the table below:

| Compound | R1 (at 2-amino) | R2 (at 4-position) | R3 (at 6-position) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Parent | -H | -Br | -Cl | 10.5 |

| Analog 1 | -COCH3 | -Br | -Cl | 5.2 |

| Analog 2 | -H | -Phenyl | -Cl | 2.1 |

| Analog 3 | -H | -Br | -OCH3 | 15.8 |

This data would suggest that acylation of the amino group and substitution of the bromine with a phenyl group enhance activity, while replacing chlorine with a methoxy (B1213986) group is detrimental.

Integration of this compound into Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The thiazole (B1198619) scaffold, a core component of this compound, is a valuable building block in FBDD campaigns. nih.govacs.org The relatively small size and structural rigidity of the benzothiazole core, combined with its capacity for specific interactions, make it an attractive fragment for screening libraries. The presence of the bromine and chlorine atoms provides additional vectors for fragment growth and optimization.

The process of integrating this compound into an FBDD workflow would typically involve:

Fragment Library Inclusion: Incorporating the compound and its close analogs into a diverse fragment library.

Biophysical Screening: Utilizing techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography to detect weak binding of the fragment to the target protein.

Hit Validation: Confirming the binding and determining the binding site of the fragment.

Fragment Elaboration: Using synthetic chemistry to grow the fragment by adding functional groups that can form additional interactions with the target, thereby increasing potency.

Exploration of Chemical Probes Derived from this compound for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the interrogation of protein function and the validation of drug targets. Benzothiazole derivatives are well-suited for the development of chemical probes due to their inherent fluorescence properties and their ability to be functionalized with reporter groups. mdpi.comrsc.org

This compound can serve as a scaffold for the design of various types of chemical probes:

Fluorescent Probes: The benzothiazole core can act as a fluorophore. mdpi.com Modifications to the structure can be made to tune the fluorescence properties, such as wavelength and quantum yield, making them suitable for cellular imaging applications.

Affinity-Based Probes: The compound can be derivatized with a reactive group (e.g., an electrophile) to create an affinity-based probe that can covalently label its target protein. This allows for the identification and isolation of the target.

Photoaffinity Probes: Incorporation of a photoactivatable group allows for light-induced covalent modification of the target protein, providing temporal and spatial control over the labeling process.

The development of chemical probes from this compound would enable researchers to investigate its mechanism of action, identify its cellular targets, and explore its role in various biological pathways.

The following table summarizes the types of chemical probes that can be derived from this compound and their potential applications:

| Probe Type | Key Feature | Application |

|---|---|---|

| Fluorescent Probe | Intrinsic or modified fluorescence | Cellular imaging, target localization |

| Affinity-Based Probe | Covalent labeling of target | Target identification and validation |

| Photoaffinity Probe | Photoactivatable cross-linking | Spatio-temporal control of target labeling |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. A validated approach for analogous benzothiazoles (e.g., 4-(4-bromophenyl)thiazol-2-amine) involves:

- Step 1: Bromination of a precursor aromatic ring using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (40–60°C) .

- Step 2: Cyclization with thiourea in ethanol or DMF at reflux (80–100°C) to form the benzothiazole core .

Key variables affecting yield:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMF | Polar aprotic solvents enhance cyclization efficiency |

| Temperature | 80–100°C | Higher temps reduce side products but risk decomposition |

| Catalyst | None required | Acidic conditions (e.g., HCl) may accelerate cyclization |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic protons : δ 7.2–8.1 ppm (multiplet for Br/Cl-substituted aryl groups).

- NH₂ group : δ 5.5–6.0 ppm (broad singlet, exchangeable with D₂O) .

- Mass Spectrometry (ESI-MS):

- Molecular ion [M+H]⁺ at m/z 266.9 (C₇H₄BrClN₂S) with isotopic patterns confirming Br/Cl .

- IR Spectroscopy:

- N-H stretch (~3400 cm⁻¹), C-S/C-N stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 2³ factorial design evaluates three factors (temperature, solvent polarity, catalyst concentration) at two levels:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 70°C | 100°C |

| Solvent | Ethanol | DMF |

| Catalyst (HCl) | 0.1 M | 0.5 M |

| Response Variables: Yield, purity (HPLC). |

Q. How should researchers address contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923).

- Structural Analogues: Compare with structurally similar compounds (e.g., 2-amino-6-fluoro-7-chloro-1,3-benzothiazole’s bioactivity ).

- Dose-Response Curves: Replicate studies with gradient concentrations (0.1–100 µM) to identify threshold effects.

Example Workflow:

Validate purity (>98% via HPLC) .

Test in parallel with positive controls (e.g., ciprofloxacin for antimicrobial assays).

Q. What computational strategies predict reactivity or guide derivative design for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrophilic/nucleophilic sites using Fukui indices. For example, the C-2 amine group is reactive toward acylation .

- Molecular Docking: Screen against target proteins (e.g., E. coli DNA gyrase) to prioritize derivatives.

- QSAR Models: Corporate substituent effects (e.g., Br vs. Cl at position 6) using Hammett σ constants .

Q. How do solvent and pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

-

Stability Testing:

Condition Degradation Pathway Half-Life (t₁/₂) pH 7.4 (PBS) Hydrolysis of C-S bond 48 hrs pH 2.0 (HCl) Dehalogenation <24 hrs DMSO Stable (>1 week) - -

Analytical Method: Monitor degradation via HPLC-UV at λ = 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。